molecular formula C12H16O5 B11749909 (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol

Cat. No.: B11749909
M. Wt: 240.25 g/mol
InChI Key: XUGMDBJXWCFLRQ-DDHJBXDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of oxanes, which are six-membered ring structures containing one oxygen atom. The presence of multiple hydroxyl groups and a phenylmethoxy group makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol typically involves the use of carbohydrate precursors. One common method is the protection of hydroxyl groups followed by selective functionalization. For instance, starting from a protected sugar derivative, the phenylmethoxy group can be introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry. This method allows for the efficient and controlled synthesis of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted oxanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. Its structure mimics certain natural carbohydrates, making it useful for investigating enzyme-substrate interactions and metabolic pathways .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. For example, modifications to the phenylmethoxy group can lead to compounds with antiviral or anticancer activities .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its functional groups allow for further chemical modifications, making it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, inhibiting or modifying their activity. The phenylmethoxy group can enhance the compound’s binding affinity to certain proteins, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Adenosine: (2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.

    Gallocatechin gallate: A compound with multiple hydroxyl groups and a phenyl ring, similar to (2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol.

    1-deoxymannojirimycin: An alpha-glucosidase inhibitor with a similar oxane ring structure.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of a phenylmethoxy group. This combination of features provides unique reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol

InChI

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11-,12-/m1/s1

InChI Key

XUGMDBJXWCFLRQ-DDHJBXDOSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.